Cas no 2411279-23-5 (7,7-Dimethoxyspiro[3.3]heptan-2-amine)
7,7-Dimethoxyspiro[3.3]heptan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- EN300-7544062
- 5,5-dimethoxyspiro[3.3]heptan-2-amine
- 7,7-Dimethoxyspiro[3.3]heptan-2-amine
- 2411279-23-5
-
- Inchi: 1S/C9H17NO2/c1-11-9(12-2)4-3-8(9)5-7(10)6-8/h7H,3-6,10H2,1-2H3
- InChI Key: JQOPXZFSKCYFEO-UHFFFAOYSA-N
- SMILES: O(C)C1(CCC21CC(C2)N)OC
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 44.5Ų
7,7-Dimethoxyspiro[3.3]heptan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7544062-0.05g |
5,5-dimethoxyspiro[3.3]heptan-2-amine |
2411279-23-5 | 95% | 0.05g |
$278.0 | 2024-05-23 | |
| Enamine | EN300-7544062-0.1g |
5,5-dimethoxyspiro[3.3]heptan-2-amine |
2411279-23-5 | 95% | 0.1g |
$416.0 | 2024-05-23 | |
| Enamine | EN300-7544062-0.25g |
5,5-dimethoxyspiro[3.3]heptan-2-amine |
2411279-23-5 | 95% | 0.25g |
$594.0 | 2024-05-23 | |
| Enamine | EN300-7544062-0.5g |
5,5-dimethoxyspiro[3.3]heptan-2-amine |
2411279-23-5 | 95% | 0.5g |
$936.0 | 2024-05-23 | |
| Enamine | EN300-7544062-1.0g |
5,5-dimethoxyspiro[3.3]heptan-2-amine |
2411279-23-5 | 95% | 1.0g |
$1200.0 | 2024-05-23 | |
| Enamine | EN300-7544062-2.5g |
5,5-dimethoxyspiro[3.3]heptan-2-amine |
2411279-23-5 | 95% | 2.5g |
$2351.0 | 2024-05-23 | |
| Enamine | EN300-7544062-5.0g |
5,5-dimethoxyspiro[3.3]heptan-2-amine |
2411279-23-5 | 95% | 5.0g |
$3479.0 | 2024-05-23 | |
| Enamine | EN300-7544062-10.0g |
5,5-dimethoxyspiro[3.3]heptan-2-amine |
2411279-23-5 | 95% | 10.0g |
$5159.0 | 2024-05-23 | |
| Aaron | AR028ERO-50mg |
5,5-dimethoxyspiro[3.3]heptan-2-amine,Mixtureofdiastereomers |
2411279-23-5 | 95% | 50mg |
$408.00 | 2025-02-16 | |
| Aaron | AR028ERO-100mg |
5,5-dimethoxyspiro[3.3]heptan-2-amine,Mixtureofdiastereomers |
2411279-23-5 | 95% | 100mg |
$597.00 | 2025-02-16 |
7,7-Dimethoxyspiro[3.3]heptan-2-amine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 7,7-Dimethoxyspiro[3.3]heptan-2-amine
Introduction to 7,7-Dimethoxyspiro[3.3]heptan-2-amine (CAS No. 2411279-23-5)
7,7-Dimethoxyspiro[3.3]heptan-2-amine, with the CAS number 2411279-23-5, is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with two methoxy groups and an amine functional group. The spirocyclic framework provides a rigid and conformationally constrained structure, which can be advantageous in drug design and development.
The chemical structure of 7,7-Dimethoxyspiro[3.3]heptan-2-amine is particularly interesting due to its potential for modulating various biological targets. The presence of the methoxy groups and the amine functional group offers multiple points of interaction with biological systems, making it a promising candidate for pharmacological studies. Recent research has focused on the synthesis and biological evaluation of this compound, highlighting its potential therapeutic applications.
In terms of synthesis, 7,7-Dimoxyspiro[3.3]heptan-2-amine can be prepared through a series of well-defined chemical reactions. One common approach involves the cyclization of a suitable precursor molecule followed by functional group modifications to introduce the methoxy and amine groups. The synthetic route is often optimized to achieve high yields and purity, which are crucial for further biological testing and potential drug development.
The biological activity of 7,7-Dimethoxyspiro[3.3]heptan-2-amine has been explored in various studies. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are important targets for many therapeutic agents. Studies have shown that 7,7-Dimethoxyspiro[3.3]heptan-2-amine can interact with specific GPCRs, potentially modulating their activity and downstream signaling cascades.
Another area of interest is the compound's ability to cross the blood-brain barrier (BBB). The BBB is a selective permeability barrier that protects the brain from harmful substances while allowing essential nutrients to pass through. Compounds that can effectively cross the BBB are highly valuable in the development of central nervous system (CNS) drugs. Research has indicated that 7,7-Dimethoxyspiro[3.3]heptan-2-amine exhibits favorable properties for BBB penetration, making it a promising candidate for CNS disorders such as neurodegenerative diseases and psychiatric conditions.
The pharmacokinetic properties of 7,7-Dimethoxyspiro[3.3]heptan-2-amine have also been investigated. These properties include absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Understanding these parameters is crucial for optimizing the compound's therapeutic potential and ensuring its safety in clinical applications. Preclinical studies have shown that 7,7-Dimethoxyspiro[3.3]heptan-2-amine has favorable ADME properties, suggesting its suitability for further development as a drug candidate.
In addition to its potential therapeutic applications, 7,7-Dimethoxyspiro[3.3]heptan-2-amine has been studied for its use in chemical biology research. The compound's unique structure and functional groups make it an excellent tool for probing biological systems and understanding molecular interactions at a detailed level. For example, it can be used as a probe to study receptor-ligand interactions or as a scaffold for developing novel bioactive molecules.
The future prospects for 7,7-Dimethoxyspiro[3.3]heptan-2-amine are promising. Ongoing research aims to further elucidate its mechanism of action, optimize its pharmacological properties, and evaluate its efficacy in various disease models. Collaborative efforts between chemists, biologists, and pharmacologists are essential to advance this compound from the laboratory bench to clinical trials.
In conclusion, 7,7-Dimethoxyspiro[3.3]heptan-2-amine (CAS No. 2411279-23-5) is a fascinating compound with significant potential in both fundamental research and drug development. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and application in various fields of chemistry and medicine.
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